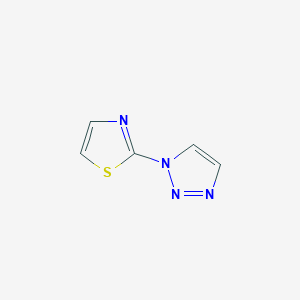
2-(1H-1,2,3-Triazol-1-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-1,2,3-Triazol-1-yl)thiazole is a heterocyclic compound that combines the structural features of both thiazole and triazole rings. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties . Triazoles, on the other hand, are well-regarded for their pharmacological potentials . The fusion of these two rings in a single molecule offers a unique scaffold for the development of new bioactive compounds.
準備方法
The synthesis of 2-(1H-1,2,3-Triazol-1-yl)thiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminothiazole with azides in the presence of a copper catalyst, which facilitates the formation of the triazole ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
2-(1H-1,2,3-Triazol-1-yl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Major Products: These reactions can yield a variety of products, including substituted thiazoles and triazoles, depending on the reagents and conditions used.
科学的研究の応用
2-(1H-1,2,3-Triazol-1-yl)thiazole has found applications in several fields:
作用機序
The mechanism of action of 2-(1H-1,2,3-Triazol-1-yl)thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
2-(1H-1,2,3-Triazol-1-yl)thiazole can be compared to other similar compounds, such as:
1-(2-Thiazolyl)-1H-1,2,4-triazole: This compound has a similar structure but with a different triazole ring, which can lead to variations in biological activity.
2-(2-Thiazolyl)-1H-1,2,3-triazole: The position of the thiazole ring is different, which can affect the compound’s reactivity and interactions with biological targets.
1-(2-Thiazolyl)-1H-1,3,4-triazole: Another structural isomer with potential differences in pharmacological properties.
特性
CAS番号 |
179753-59-4 |
|---|---|
分子式 |
C5H4N4S |
分子量 |
152.18 g/mol |
IUPAC名 |
2-(triazol-1-yl)-1,3-thiazole |
InChI |
InChI=1S/C5H4N4S/c1-3-9(8-7-1)5-6-2-4-10-5/h1-4H |
InChIキー |
YVPHBNPVCFJWBH-UHFFFAOYSA-N |
SMILES |
C1=CN(N=N1)C2=NC=CS2 |
正規SMILES |
C1=CN(N=N1)C2=NC=CS2 |
同義語 |
1H-1,2,3-Triazole, 1-(2-thiazolyl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















